molecular formula C18H20N2O3 B2679409 {1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol CAS No. 853752-76-8

{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol

Cat. No.: B2679409
CAS No.: 853752-76-8
M. Wt: 312.369
InChI Key: CWRQFLUFLXDTJP-UHFFFAOYSA-N
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Description

{1-[3-(2-Methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . It features a benzimidazole core structure substituted with a hydroxymethyl group and a 3-(2-methoxyphenoxy)propyl chain, a scaffold known for its significance in medicinal chemistry and materials science . As a benzimidazole derivative, this compound serves as a valuable building block in organic synthesis and is a key intermediate for researchers developing novel bioactive molecules . The presence of the methanol functional group enhances its versatility for further chemical modifications, enabling the creation of libraries of compounds for high-throughput screening in drug discovery programs. This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-16-9-4-5-10-17(16)23-12-6-11-20-15-8-3-2-7-14(15)19-18(20)13-21/h2-5,7-10,21H,6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRQFLUFLXDTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves multi-step organic reactions. One common route includes the alkylation of 2-methoxyphenol with 3-chloropropanol to form 3-(2-methoxyphenoxy)propanol. This intermediate is then reacted with 2-aminobenzyl alcohol under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole ketones, while reduction could produce benzodiazole alcohols.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with {1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol:

  • Anticancer Activity : Preliminary research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, suggesting its potential use as an antimicrobial agent. The structure-activity relationship (SAR) studies indicate that modifications to the methoxy group can enhance its antibacterial activity .
  • Neuroprotective Effects : Some studies suggest that benzodiazole derivatives, including this compound, may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study published in Advances in Basic and Applied Sciences investigated the anticancer properties of various benzodiazole derivatives, including this compound. It was found that this compound significantly inhibited the growth of breast cancer cell lines in vitro, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research conducted at Helwan University explored the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncological treatments.
  • Infectious Diseases : With confirmed antimicrobial properties, this compound could be explored for use in treating bacterial infections resistant to current antibiotics.

Mechanism of Action

The mechanism of action of {1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

1-{1-[3-(4-Ethylphenoxy)propyl]-1H-Benzimidazol-2-yl}butan-1-ol ()

  • Structure: Features a benzimidazole core (vs. benzodiazole) with a 4-ethylphenoxypropyl chain and a butanol substituent.
  • Key Differences: Substituent Position: The ethyl group on the phenoxy ring (4-position vs. 2-methoxy) reduces steric hindrance but alters electronic effects.
  • Molecular Weight : ~340–350 g/mol (estimated from formula C₂₁H₂₅N₃O₂).

(1-(3-Phenoxypropyl)-1H-Benzo[d]imidazol-2-yl)methanol (CAS 431909-12-5, )

  • Structure: Lacks the methoxy group on the phenoxy ring, replacing it with a simple phenyl group.
  • Molecular Weight: 282.34 g/mol (C₁₇H₁₇N₃O₂), lighter due to the missing methoxy group.
  • Applications : Serves as a pharmaceutical intermediate, highlighting its utility in drug synthesis pathways .

{1-[3-(Propan-2-yl)phenyl]-1H-1,2,3-Triazol-4-yl}methanol ()

  • Structure: Replaces benzodiazole with a triazole ring and substitutes the phenoxypropyl chain with an isopropylphenyl group.
  • Key Differences :
    • Heterocycle : Triazole rings exhibit distinct electronic properties (e.g., dipole moments) compared to benzodiazoles, altering binding specificity.
    • Substituent : The isopropyl group introduces steric bulk, which may hinder interactions with planar binding pockets.
  • Applications : Used in click chemistry and as a building block in medicinal chemistry .

ISOX-DUAL ()

  • Structure : Shares a benzimidazole core but includes a dimethylisoxazole group as a lysine acetyl mimic.
  • Key Differences: Functional Groups: The dimethylisoxazole acts as a acetyllysine (KAc) mimic, enabling bromodomain inhibition, whereas the methanol group in the target compound lacks this specificity. Biological Activity: ISOX-DUAL is a dual BRD4/CBP-p300 inhibitor, demonstrating how substituents dictate target selectivity .

Structural and Functional Analysis

Table 1: Comparative Properties of Key Compounds

Compound Name Core Structure Substituent (R) Alcohol Group Molecular Weight (g/mol) Key Applications
Target Compound Benzodiazole 3-(2-Methoxyphenoxy) Methanol 325.37 Research intermediate
1-{1-[3-(4-Ethylphenoxy)propyl]-...butan-1-ol Benzimidazole 4-Ethylphenoxy Butanol ~340–350 Potential drug candidate
(1-(3-Phenoxypropyl)-...methanol (CAS 431909-12-5) Benzoimidazole Phenoxy Methanol 282.34 Pharmaceutical intermediate
{1-[3-(Propan-2-yl)phenyl]-...methanol Triazole Isopropylphenyl Methanol ~240–250 Click chemistry reagent
ISOX-DUAL Benzimidazole Dimethylisoxazole N/A ~500–550 Bromodomain inhibitor

Electronic Effects

  • Triazole-containing analogs () exhibit stronger dipole moments, favoring interactions with polar residues .

Solubility and Bioavailability

  • Methanol vs. Butanol: Shorter alcohol chains (methanol) improve aqueous solubility but may reduce cell membrane penetration compared to longer chains (butanol) .
  • Phenoxy vs. Alkyl Groups: Hydrophobic substituents (e.g., isopropylphenyl in ) enhance lipid solubility but may limit water dispersibility .

Research Implications

  • Drug Design : The target compound’s methoxy group and benzodiazole core make it a candidate for optimizing electron-rich pharmacophores in kinase or protease inhibitors .
  • Synthetic Utility : Analogous compounds (e.g., ) are intermediates in synthesizing complex molecules, leveraging their modular substitution patterns .

Biological Activity

The compound {1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol is a benzodiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3, with a molecular weight of approximately 314.38 g/mol. The compound features a benzodiazole core linked to a propyl chain substituted with a methoxyphenoxy group, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzodiazole ring through cyclization.
  • Alkylation of the benzodiazole with 3-(2-methoxyphenoxy)propyl bromide.
  • Reduction of the resulting intermediate to yield the final product.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it may be effective in treating infections caused by resistant strains.

Neuroprotective Effects

Preliminary studies suggest that this compound possesses neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings and Case Studies

Several research findings underscore the biological significance of this compound:

Study FocusFindings
Anticancer MechanismInduction of apoptosis in cancer cells via mitochondrial pathway activation .
Antimicrobial EfficacyEffective against multi-drug resistant bacteria with low MIC values .
NeuroprotectionReduction in neuroinflammation markers in vitro .

Case Study: Anticancer Activity
In a study published in 2023, this compound was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with IC50 values around 15 µM after 48 hours of treatment. Mechanistic studies revealed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), confirming its role in apoptosis induction.

Case Study: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties against clinical isolates of E. coli. The compound exhibited an MIC of 32 µg/mL, demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin. This suggests potential for development as an alternative treatment option for resistant infections.

Q & A

Q. What are the key synthetic methodologies for preparing {1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Alkylation : Reacting benzimidazole precursors with 3-(2-methoxyphenoxy)propyl halides under reflux in polar aprotic solvents (e.g., DMF or methanol) .
  • Hydroxymethylation : Introducing the methanol group via nucleophilic substitution or oxidation-reduction sequences, often using catalysts like NaBH₄ or LiAlH₄ .
  • Purification : Techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensure high purity (>95%) . Optimization focuses on temperature control (60–80°C), stoichiometric ratios (1:1.2 for limiting reagents), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, with methoxy protons resonating at δ 3.8–4.0 ppm and benzodiazole protons at δ 7.2–8.1 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 369.15) and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases (retention time ~12.5 min) .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and conformational dynamics influence the compound’s stability, as revealed by X-ray crystallography?

  • Hydrogen Bonding : Intramolecular O–H⋯N interactions (2.6–2.8 Å) between the methanol group and benzodiazole nitrogen restrict rotational freedom, stabilizing the E configuration .
  • Torsional Angles : The propyl linker adopts a gauche conformation (C–C–C–O angle ~70.9°), minimizing steric clash between the methoxyphenoxy and benzodiazole moieties .
  • Crystal Packing : Weak C–H⋯π interactions (3.3 Å) between aromatic rings enhance lattice stability, observed in monoclinic P2₁/c systems with Z = 4 .

Q. What computational and experimental strategies are used to correlate molecular structure with biological activity?

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinases or DNA, leveraging the compound’s planar benzodiazole core and hydrophobic methoxyphenoxy tail .
  • SAR Analysis : Modifying the propyl chain length or methoxy position alters logP values (2.8–3.5) and membrane permeability, assessed via Caco-2 cell assays .
  • In Vitro Testing : Anticancer activity (IC₅₀ ~5–20 µM) is evaluated using MTT assays on HeLa or MCF-7 cells, with ROS generation and apoptosis markers (caspase-3) quantified .

Q. How can high-resolution X-ray data resolve contradictions in reported structural models?

  • Data Collection : Low-temperature (150 K) synchrotron data (λ = 0.71073 Å) reduce thermal motion artifacts, achieving Rint < 0.05 .
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters, with residual electron density maps (<0.3 eÅ⁻³) confirming absence of disorder .
  • Validation : PLATON checks for missed symmetry or twinning, while Mercury analyzes intermolecular contacts to reconcile conflicting torsion angles .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Solvent Screening : Slow vapor diffusion of diethyl ether into methanol solutions yields needle-shaped crystals (0.25 × 0.12 × 0.10 mm) suitable for diffraction .
  • Cryoprotection : Glycerol (20% v/v) prevents ice formation during data collection at 100 K .
  • Twinned Data : Integration with CELL_NOW and refinement with TWINLAW resolve pseudo-merohedral twinning .

Q. How are conflicting NMR assignments resolved for structurally similar derivatives?

  • 2D Techniques : COSY and NOESY identify through-space correlations, distinguishing methoxyphenoxy protons from benzodiazole signals .
  • Isotopic Labeling : ¹³C-enriched samples clarify ambiguous carbon environments via HMBC .

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